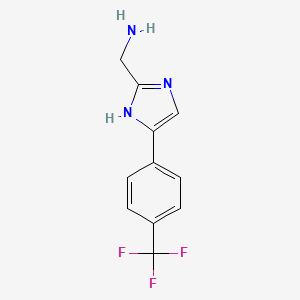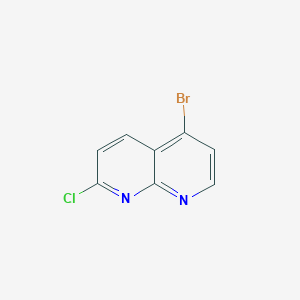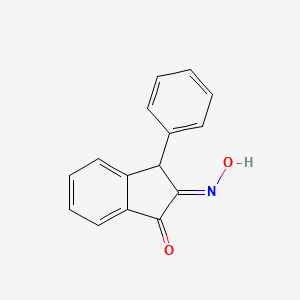![molecular formula C11H14ClN3O B11872384 4-Chloro-7-(2-ethoxyethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11872384.png)
4-Chloro-7-(2-ethoxyethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-7-(2-ethoxyethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its fused pyrrole and pyrimidine ring system, with a chlorine atom at the 4-position, an ethoxyethyl group at the 7-position, and a methyl group at the 6-position. Its unique structure imparts distinct chemical properties, making it a valuable compound in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(2-ethoxyethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then reacted with formamidine to form 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. Subsequent steps involve converting this intermediate to 7H-pyrrolo[2,3-d]pyrimidin-4-ol and finally chlorinating it to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing waste and cost. Techniques such as microwave-assisted synthesis and the use of green chemistry principles are employed to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-7-(2-ethoxyethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: It can undergo Suzuki coupling reactions, which are commonly used in organic synthesis.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Typically involves the use of nucleophiles such as amines or thiols under basic conditions.
Suzuki Coupling: Requires palladium catalysts and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic aromatic substitution with an amine can yield an amino-substituted pyrrolopyrimidine derivative .
Aplicaciones Científicas De Investigación
4-Chloro-7-(2-ethoxyethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing potent kinase inhibitors, which are crucial in cancer therapy and treatments for inflammatory disorders.
Organic Synthesis: Its unique structure makes it a valuable precursor for synthesizing bioactive compounds.
Materials Science: It is explored for use in organic electronics and as ligands for catalysis.
Mecanismo De Acción
The mechanism of action of 4-Chloro-7-(2-ethoxyethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a kinase inhibitor by binding to the active site of kinases, thereby blocking their activity. This inhibition can lead to the suppression of cancer cell proliferation and the modulation of inflammatory pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the ethoxyethyl and methyl groups, making it less versatile in certain applications.
4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group.
Uniqueness
4-Chloro-7-(2-ethoxyethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine’s unique combination of substituents enhances its chemical reactivity and potential for diverse applications. The presence of the ethoxyethyl group improves its solubility and stability, while the methyl group at the 6-position can influence its pharmacokinetic properties .
Propiedades
Fórmula molecular |
C11H14ClN3O |
|---|---|
Peso molecular |
239.70 g/mol |
Nombre IUPAC |
4-chloro-7-(2-ethoxyethyl)-6-methylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H14ClN3O/c1-3-16-5-4-15-8(2)6-9-10(12)13-7-14-11(9)15/h6-7H,3-5H2,1-2H3 |
Clave InChI |
DTQWBUSCRUCFAO-UHFFFAOYSA-N |
SMILES canónico |
CCOCCN1C(=CC2=C1N=CN=C2Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl (7-chloro-7aH-imidazo[4,5-b]pyridin-5-yl)carbamate](/img/structure/B11872307.png)



![8-(3-Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11872345.png)






![9-Fluoro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B11872386.png)
![Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B11872397.png)
![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11872400.png)
